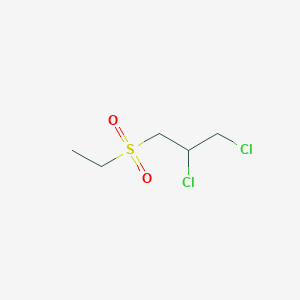

![molecular formula C16H25NO2 B11478996 4-[(Cyclopropylmethyl)(propyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11478996.png)

4-[(Cyclopropylmethyl)(propyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(Cyclopropylmethyl)(propyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, also known as Spirotetramat, is a keto-enol insecticide developed by Bayer CropScience. It is marketed under the brand names Movento and Ultor. This compound is particularly effective against piercing-sucking insects such as aphids, mites, and whiteflies by acting as an ACC inhibitor, interrupting lipid biosynthesis in the insects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spirotetramat can be synthesized through multiple synthetic routes. One of the key intermediates in its synthesis is cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. This intermediate is synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material. The final product, Spirotetramat, is obtained through a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Industrial Production Methods

Industrial production of Spirotetramat involves optimizing the synthetic routes to achieve high yields and cost-effectiveness. The process includes steps such as N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation with ethyl chloroformate. The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .

Chemical Reactions Analysis

Types of Reactions

Spirotetramat undergoes various chemical reactions, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. These reactions are essential for its synthesis and functionalization .

Common Reagents and Conditions

Common reagents used in the synthesis of Spirotetramat include 4-methoxycyclohexan-1-one, ethyl chloroformate, and 2,5-dimethylphenylacetyl chloride. The reaction conditions typically involve mild temperatures and catalytic hydrogenation .

Major Products Formed

The major product formed from these reactions is Spirotetramat itself, which is a racemic mixture that may require separation to obtain the desired enantiomer .

Scientific Research Applications

Spirotetramat has prominent applications in various fields:

Mechanism of Action

Spirotetramat acts as an ACC inhibitor, interrupting lipid biosynthesis in insects. It is a systemic insecticide that penetrates plant leaves when sprayed on. In plants, it is hydrolyzed to the enol form by cleavage of the central ethoxycarbonyl group. This enol is more stable due to the double bond being in a ring and the conjugation with the amide group and the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Spiromesifen: Another keto-enol insecticide with similar properties but different molecular structure.

Spirodiclofen: Used for controlling mites and has a similar mode of action.

Uniqueness

Spirotetramat is unique due to its two-way internal absorption and transport properties, enabling it to be transported to any part of the plant. This characteristic allows it to effectively prevent egg hatching and larval development of pests on roots and leaves .

Properties

Molecular Formula |

C16H25NO2 |

|---|---|

Molecular Weight |

263.37 g/mol |

IUPAC Name |

4-[cyclopropylmethyl(propyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one |

InChI |

InChI=1S/C16H25NO2/c1-2-10-17(12-13-6-7-13)14-11-15(18)19-16(14)8-4-3-5-9-16/h11,13H,2-10,12H2,1H3 |

InChI Key |

IHHWRKTYGHMJEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC1CC1)C2=CC(=O)OC23CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,1,1,3,3,3-hexafluoro-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propan-2-yl)pyridine-3-carboxamide](/img/structure/B11478919.png)

![5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11478923.png)

![4-(4-chlorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B11478930.png)

![2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-](/img/structure/B11478933.png)

![4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene](/img/structure/B11478949.png)

![ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylphenyl)carbamoyl]alaninate](/img/structure/B11478954.png)

![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine](/img/structure/B11478959.png)

![N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478988.png)

![N-(2,4-dimethylphenyl)-4-(3-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11479000.png)

![N-(1,3-benzodioxol-5-yl)-2-[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B11479002.png)

![7-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11479005.png)

![3-(Benzylamino)-1-(benzylsulfanyl)-1,5,6,7,8,9-hexahydro[1,3,2]diazaphosphinino[1,6-a]azepine-4-carbonitrile 1-sulfide](/img/structure/B11479009.png)